1-(4-Benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-ol hydrochloride
Overview
Description
1-(4-Benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C21H27Cl2NO2 and its molecular weight is 396.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-benzyl-1-piperidinyl)-3-(4-chlorophenoxy)-2-propanol hydrochloride is 395.1418845 g/mol and the complexity rating of the compound is 359. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
1-(4-Benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-ol hydrochloride is a synthetic compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H24ClN2O2·HCl, with a molecular weight of 366.84 g/mol. The compound features a piperidine ring, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C19H24ClN2O2·HCl |
Molecular Weight | 366.84 g/mol |
LogP | 4.5 |
Polar Surface Area | 56.3 Ų |
Hydrogen Bond Acceptors | 3 |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It exhibits significant affinity for the following:
- Dopamine Receptors : It acts as a modulator of dopamine pathways, which are crucial in treating disorders such as schizophrenia and Parkinson's disease.
- Serotonin Receptors : Its interaction with serotonin receptors suggests potential antidepressant properties.
- Chemokine Receptors : Studies indicate that similar piperidine derivatives can modulate chemokine receptor activity, impacting inflammatory responses and cancer progression .
Pharmacological Effects
Research has shown that this compound has several pharmacological effects:
- Antiproliferative Activity : In vitro studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancers. The IC50 values ranged from 19.9 to 75.3 µM, indicating moderate potency compared to standard chemotherapeutics .
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, potentially useful in neurodegenerative diseases.
- Anti-inflammatory Properties : By modulating chemokine receptors, it may reduce inflammation, which is beneficial in conditions like rheumatoid arthritis.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
Study 1: Antiproliferative Effects
A recent study evaluated the antiproliferative effects of benzylpiperidine derivatives on cancer cell lines. The results indicated that compounds with similar structures exhibited significant growth inhibition in ovarian and breast cancer cells, supporting the potential use of this class of compounds in oncology .
Study 2: Mechanistic Insights
Another research focused on the mechanism by which benzylpiperidines affect chemokine receptor signaling pathways. The findings suggested that these compounds could serve as effective modulators in inflammatory diseases, highlighting their therapeutic potential beyond oncology .
Properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-3-(4-chlorophenoxy)propan-2-ol;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClNO2.ClH/c22-19-6-8-21(9-7-19)25-16-20(24)15-23-12-10-18(11-13-23)14-17-4-2-1-3-5-17;/h1-9,18,20,24H,10-16H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJVRCARGLXAKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC(COC3=CC=C(C=C3)Cl)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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